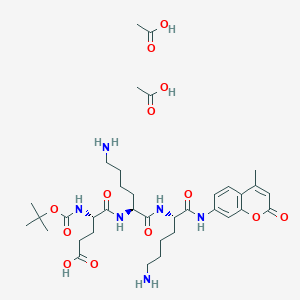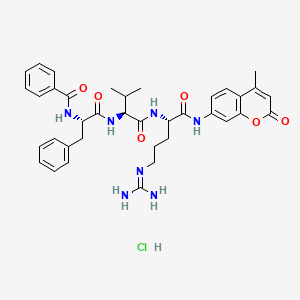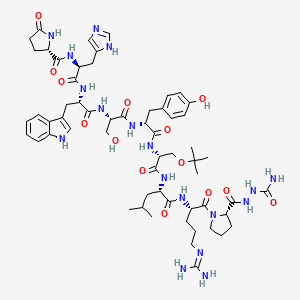
HIV Protease Substrate VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV Protease Substrate VI is a compound with the molecular formula C40H66N12O11 . It is also known by other names such as Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2 and HY-P4466 . It is used as a substrate for HIV-1 and HIV-2 proteases .
Synthesis Analysis
Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .
Molecular Structure Analysis
The molecular weight of this compound is 891.0 g/mol . The InChIKey of the compound is SKVRTIXPQZQNMQ-APYWWOEASA-N . The compound has a complex structure with multiple functional groups . The structure and activities of HIV protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years .
Chemical Reactions Analysis
HIV-1 protease plays a crucial role in the maturation of the virus. The study of substrate specificity of HIV-1 PR strives to increase our understanding of how HIV-1 PR recognizes its various cleavage sites . The development of safer and potentially promising protease inhibitors is eagerly needed .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C40H66N12O11, molecular weight 891.0 g/mol, and various synonyms . The compound has a complex structure with multiple functional groups .
作用機序
Target of Action
The primary target of the HIV Protease Substrate VI is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus. It is responsible for cleaving a viral polyprotein precursor into individual mature proteins, which are necessary for the proper assembly and maturation of infectious virions .
Mode of Action
The this compound interacts with the HIV-1 protease by fitting into the active site of the enzyme . The preferred cleavage site for this enzyme is the N-terminal side of proline residues, especially between phenylalanine and proline or tyrosine and proline . The substrate binding to the protease causes conformational changes that bring the substrate to the position of a water molecule, which then acts as a nucleophile to the substrate .
Biochemical Pathways
The action of this compound affects the life cycle of the HIV virus. The HIV virus belongs to the class of retroviruses, which carry genetic information in the form of RNA. The virus infects T cells that carry the CD4 antigen on their surface. As the virus enters a cell, its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . HIV protease, the third virally encoded enzyme, is required in this step to cleave a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell .
Pharmacokinetics
It is known that hiv protease inhibitors, which have a similar mode of action, can alter metabolic clearance by both inhibiting a wide variety of cytochrome p450 (cyp) enzymes and inducing the expression of phase ii enzymes such as glucuronidation .
Result of Action
The action of this compound results in the cleavage of the viral polyprotein precursor into individual mature proteins. This is a crucial step in the life cycle of the HIV virus, as it allows for the proper assembly and maturation of infectious virions . In addition to cleaving viral precursors, HIV-1 PR also cleaves host cell proteins, leading to both necrotic cell death and apoptotic cell death of the infected CD4+ T-cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound due to potential drug-drug interactions . Additionally, the presence of mutations in the HIV-1 protease can lead to resistance to this compound . The pH and temperature of the environment can also influence the stability and efficacy of the compound .
Safety and Hazards
将来の方向性
The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .
生化学分析
Biochemical Properties
HIV Protease Substrate VI interacts with the HIV-1 protease, an enzyme that cleaves the viral polyproteins at specific sites, allowing the formation of mature and infectious virions . The substrate binds to the enzyme through a hydrogen bond to aspartic acid 30 on one chain of the enzyme, further stabilized by bondage to the glycine-rich region in the flap of the same monomer .
Cellular Effects
The interaction of this compound with HIV-1 protease has profound effects on cellular functions. The protease cleaves host cell proteins, leading to both necrotic and apoptotic cell death of the infected CD4+ T-cell .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the active site of the HIV-1 protease. Asp-25′ exists in the unprotonated state upon binding to the substrate, while the proton on Asp-25 is positioned to hydrogen bond to the carbonyl oxygen of the substrate .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change due to factors such as the product’s stability and degradation. Current research is focused on predicting HIV-1 protease cleavage sites, which is crucial for designing effective inhibitors against HIV-1 viruses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the HIV life cycle. The HIV-1 protease processes the viral polyproteins at specific cleavage sites, allowing the formation of mature and infectious virions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to the conformational dynamics of the HIV-1 protease. The flexibility of the flaps of the protease controls the access of substrates and inhibitors to the active site .
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with the HIV-1 protease. The protease is required to cleave a viral polyprotein precursor into individual mature proteins, which then assemble at the cell surface into new virions .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRTIXPQZQNMQ-APYWWOEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N12O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate](/img/structure/B6303609.png)


![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)




![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B6303672.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid](/img/structure/B6303686.png)
![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)
